4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride
Description
Properties
CAS No. |
184173-45-3 |
|---|---|
Molecular Formula |
C5H11N5 |
Molecular Weight |
141.18 g/mol |
IUPAC Name |
5-hydrazinyl-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C5H11N5/c1-3-4(6)5(8-7)10(2)9-3/h8H,6-7H2,1-2H3 |
InChI Key |
CMYXTZPTHYRATM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)NN)C |
Origin of Product |
United States |
Preparation Methods
Methylation at Positions 1 and 3
Dimethyl groups are introduced early in the synthesis to stabilize the pyrazole ring. Methods include:
- Alkylation : Using methyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃).
- Use of Dimethylmalononitrile : Direct incorporation of methyl groups during cyclocondensation.
Reaction Example :
$$
\text{Dimethylmalononitrile} + \text{Hydrazine} \xrightarrow{\text{EtOH/H}2\text{O}} \text{1,3-Dimethyl-5-aminopyrazole} + \text{H}2\text{O}
$$
Yield: 65–70%.
Hydrazino Group at Position 5
The hydrazino group is introduced via nucleophilic substitution or reduction. Common methods include:
- Halogen Displacement : Reacting a 5-halo-pyrazole with hydrazine hydrate.
- Reduction of Nitro Groups : Catalytic hydrogenation of a 5-nitro-pyrazole intermediate.
Example :
| Substrate | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Chloro-1,3-dimethylpyrazole | Hydrazine hydrate | EtOH, reflux, 6–8 hr | 50–60 |
Amination at Position 4
The amino group at position 4 is typically introduced via:
- Electrophilic Substitution : Nitration followed by reduction.
- Direct Condensation : Using hydrazine derivatives with pre-existing amino groups.
Case Study :
- Nitration :
- Reagents : HNO₃/H₂SO₄.
- Conditions : 0–5°C, 2 hr.
- Product : 4-Nitro-1,3-dimethyl-5-hydrazinopyrazole.
- Catalytic Hydrogenation :
Yield : 70–80% after purification.
Salt Formation: Dihydrochloride
The final step involves protonation of the amino and hydrazino groups with HCl to form the dihydrochloride salt.
Procedure :
- Dissolution : Suspend the free base in HCl (2M).
- Crystallization : Filter and recrystallize from EtOH/H₂O.
Physical Data :
| Property | Value | Reference |
|---|---|---|
| Melting Point (°C) | 182–185 (decomposition) | |
| Solubility | Soluble in H₂O, EtOH |
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex compounds .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its role as a precursor in the synthesis of biologically active pyrazole derivatives. These derivatives have shown potential in various therapeutic areas, including anticancer, antibacterial, and antifungal activities.
Anticancer Activity
Several studies have explored the anticancer properties of pyrazole derivatives synthesized from 4-amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride. For instance:
- Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives : Research indicated that derivatives obtained from this compound exhibited significant cytotoxic effects against human cancer cell lines such as colon and leukemia cells. The mechanism involved the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .
- Multicomponent Reactions : The compound has been utilized in multicomponent reactions to generate diverse pyrazolo[3,4-b]pyridine derivatives. These derivatives have demonstrated cytotoxic activity against cervical and prostate cancer cell lines, highlighting their potential as anticancer agents .
Antibacterial and Antifungal Properties
The synthesized pyrazole derivatives have also been evaluated for their antimicrobial activities:
- Antibacterial Agents : Some compounds derived from 4-amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride have shown broad-spectrum antibacterial activity. For example, certain pyrazolo[3,4-b]pyridine derivatives were reported to exhibit potent inhibition against various bacterial strains, indicating their potential use in treating bacterial infections .
- Antifungal Activity : Studies have reported that specific derivatives possess antifungal properties, making them suitable candidates for developing new antifungal treatments .
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions facilitates the creation of complex molecular structures.
Synthesis of Heterocycles
4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride is instrumental in synthesizing various heterocyclic compounds:
- Cyclocondensation Reactions : It can undergo cyclocondensation with different electrophiles to form bicyclic nitrogen heterocycles. This reaction pathway is crucial for developing new materials with unique properties .
- Building Block for Combinatorial Libraries : The compound’s versatility allows it to be used as a starting material for synthesizing combinatorial libraries aimed at drug discovery and screening processes .
Summary of Case Studies
The following table summarizes key findings from various studies involving 4-amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride:
Mechanism of Action
The mechanism of action of 4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride involves its interaction with specific molecular targets. The amino and hydrazino groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Reactivity
Key Insight: The hydrazino group in the target compound enhances its ability to form Schiff bases and fused heterocycles, distinguishing it from chloro- or amino-substituted analogs .
Stability in Solution vs. Crystalline Form
- Hemiaminal Analogs (e.g., 4-nitrobenzaldehyde-4-amino-1,2,4-triazole): Decompose in DMSO solution at room temperature, reverting to substrates .
- Implication : The dihydrochloride form likely stabilizes the compound against hydrolysis, though further studies are needed to confirm solution-phase behavior.
Future Research Directions
Biological Activity
4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential therapeutic applications, including its role as an antitumor agent and its effects on various biological systems.
Chemical Structure and Properties
The chemical structure of 4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride is characterized by the presence of a hydrazine functional group, which is known to contribute to its reactivity and biological activity. The molecular formula is C6H10Cl2N4, and its molecular weight is approximately 201.07 g/mol.
Antitumor Activity
Research indicates that 4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of aminopyrazoles can induce apoptosis in cancer cells such as HeLa (cervical cancer) and DU 205 (prostate cancer) cell lines . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In comparative studies, it has been found to exhibit significant antibacterial effects against a range of pathogens. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been reported, making this compound a candidate for further investigation in enzyme-related diseases. For example, it has been shown to inhibit certain kinases that are crucial in cancer signaling pathways, thereby potentially reducing tumor growth and metastasis .
Case Studies
The proposed mechanism of action for 4-Amino-1,3-dimethyl-5-hydrazinopyrazole dihydrochloride involves several pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells.
- Enzyme Inhibition : It inhibits specific kinases that are vital for cancer cell survival.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis contributes to its antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
